

Long-term storage and handling of M-31850 compound

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Compound of Interest

Compound Name: M-31850

Cat. No.: B1675844

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Application Notes and Protocols for M-31850

For Researchers, Scientists, and Drug Development Professionals

Introduction

M-31850 is a potent, selective, and competitive inhibitor of β -hexosaminidase (Hex).[1] It has demonstrated potential as a pharmacological chaperone for rescuing the function of mutant β -hexosaminidase A (Hex A), the enzyme deficient in Tay-Sachs disease.[2] These application notes provide detailed protocols for the long-term storage, handling, and experimental use of **M-31850**.

Compound Information

Parameter	Value	Reference
CAS Number	281224-40-6	MedchemExpress
Molecular Formula	C38H28N4O4	MedchemExpress
Molecular Weight	604.66 g/mol	MedchemExpress
Purity	>99%	MedchemExpress

Long-Term Storage and Handling

Proper storage and handling of **M-31850** are crucial to maintain its stability and activity.

Storage Conditions

For long-term stability, **M-31850** should be stored as a solid or in a stock solution under the following conditions:

Storage Format	Temperature	Duration	Special Instructions
Solid Powder	-20°C	Up to 2 years	Store in a tightly sealed container, protected from light and moisture.
Stock Solution	-80°C	6 months	Protect from light. [1] [3]
Stock Solution	-20°C	1 month	Protect from light. [3]

Note: For stock solutions, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.

Handling Precautions

M-31850 should be handled in a laboratory setting by trained personnel. Refer to the Safety Data Sheet (SDS) for complete safety information. General handling precautions include:

- Work in a well-ventilated area, preferably under a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
- Avoid inhalation of dust or aerosols.
- Avoid contact with skin and eyes.
- In case of contact, wash the affected area thoroughly with water.

- Dispose of the compound and any contaminated materials in accordance with local regulations.

Quantitative Data

M-31850 exhibits potent inhibitory activity against human β -hexosaminidase isoforms.

Parameter	Value	Enzyme Source	Reference
IC50	6.0 μ M	Human HexA	
IC50	3.1 μ M	Human HexB	
Ki	2.5 μ M	β -N-acetyl-D-hexosaminidase OfHex2	
Ki	0.8 μ M	Hex (unspecified isoform)	

Experimental Protocols

The following are detailed protocols for common experiments involving **M-31850**.

Preparation of Stock Solutions

For experimental use, a stock solution of **M-31850** should be prepared.

Materials:

- **M-31850** powder
- Dimethyl sulfoxide (DMSO), sterile-filtered

Procedure:

- Equilibrate the **M-31850** vial to room temperature before opening.
- Weigh the desired amount of **M-31850** powder in a sterile microcentrifuge tube.

- Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
- Vortex thoroughly until the compound is completely dissolved.
- Aliquot the stock solution into single-use, light-protected tubes.
- Store the aliquots at -20°C or -80°C as recommended in section 3.1.

In Vitro β -Hexosaminidase Inhibition Assay (Fluorometric)

This protocol describes a method to determine the inhibitory activity of **M-31850** on β -hexosaminidase using a fluorogenic substrate.

Materials:

- **M-31850** stock solution
- Recombinant human β -hexosaminidase A or B
- Assay Buffer: 0.1 M citrate-phosphate buffer, pH 4.5
- Substrate: 4-Methylumbelliferyl-N-acetyl- β -D-glucosaminide (MUG)
- Stop Solution: 0.2 M glycine-NaOH, pH 10.7
- 96-well black, flat-bottom microplate
- Fluorometric microplate reader (Excitation: 365 nm, Emission: 450 nm)

Procedure:

- Prepare serial dilutions of **M-31850** in Assay Buffer.
- In a 96-well plate, add 10 μ L of each **M-31850** dilution to triplicate wells. Include wells for a vehicle control (DMSO) and a no-enzyme control.

- Add 40 μ L of β -hexosaminidase solution (at a pre-determined optimal concentration) to all wells except the no-enzyme control.
- Pre-incubate the plate at 37°C for 15 minutes.
- Initiate the reaction by adding 50 μ L of MUG substrate solution (e.g., 0.2 mM in Assay Buffer) to all wells.
- Incubate the plate at 37°C for 30 minutes, protected from light.
- Stop the reaction by adding 100 μ L of Stop Solution to each well.
- Read the fluorescence on a microplate reader.
- Calculate the percent inhibition for each concentration of **M-31850** and determine the IC50 value.

Pharmacological Chaperone Activity Assay in Patient-Derived Fibroblasts

This protocol outlines the assessment of **M-31850**'s ability to increase the residual activity of mutant β -hexosaminidase A in fibroblasts from Tay-Sachs patients.

Materials:

- Tay-Sachs patient-derived fibroblasts
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- **M-31850** stock solution
- Lysis Buffer: 0.1 M citrate-phosphate buffer, pH 4.5, with 0.1% Triton X-100
- Bradford assay reagent for protein quantification
- Materials for the in vitro β -hexosaminidase inhibition assay (section 5.2)

Procedure:

- Seed Tay-Sachs patient fibroblasts in a 6-well plate and culture until they reach 70-80% confluency.
- Treat the cells with various concentrations of **M-31850** (e.g., 1 μ M, 10 μ M, 50 μ M) in fresh culture medium. Include a vehicle control (DMSO).
- Incubate the cells for 3-5 days at 37°C in a CO2 incubator.
- Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells by adding 200 μ L of Lysis Buffer to each well and incubating on ice for 30 minutes.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
- Collect the supernatant and determine the total protein concentration using a Bradford assay.
- Measure the β -hexosaminidase activity in the cell lysate using the protocol described in section 5.2.
- Normalize the enzyme activity to the total protein concentration.
- Compare the enzyme activity in **M-31850**-treated cells to the vehicle-treated control to determine the chaperone effect.

Immunofluorescence Staining for β -Hexosaminidase Localization

This protocol is for visualizing the subcellular localization of β -hexosaminidase in cells treated with **M-31850**.

Materials:

- Cells cultured on glass coverslips in a 24-well plate
- **M-31850** stock solution

- 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer: 0.25% Triton X-100 in PBS
- Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
- Primary antibody against β -hexosaminidase
- Fluorescently-labeled secondary antibody
- Nuclear counterstain (e.g., DAPI)
- Mounting medium
- Fluorescence microscope

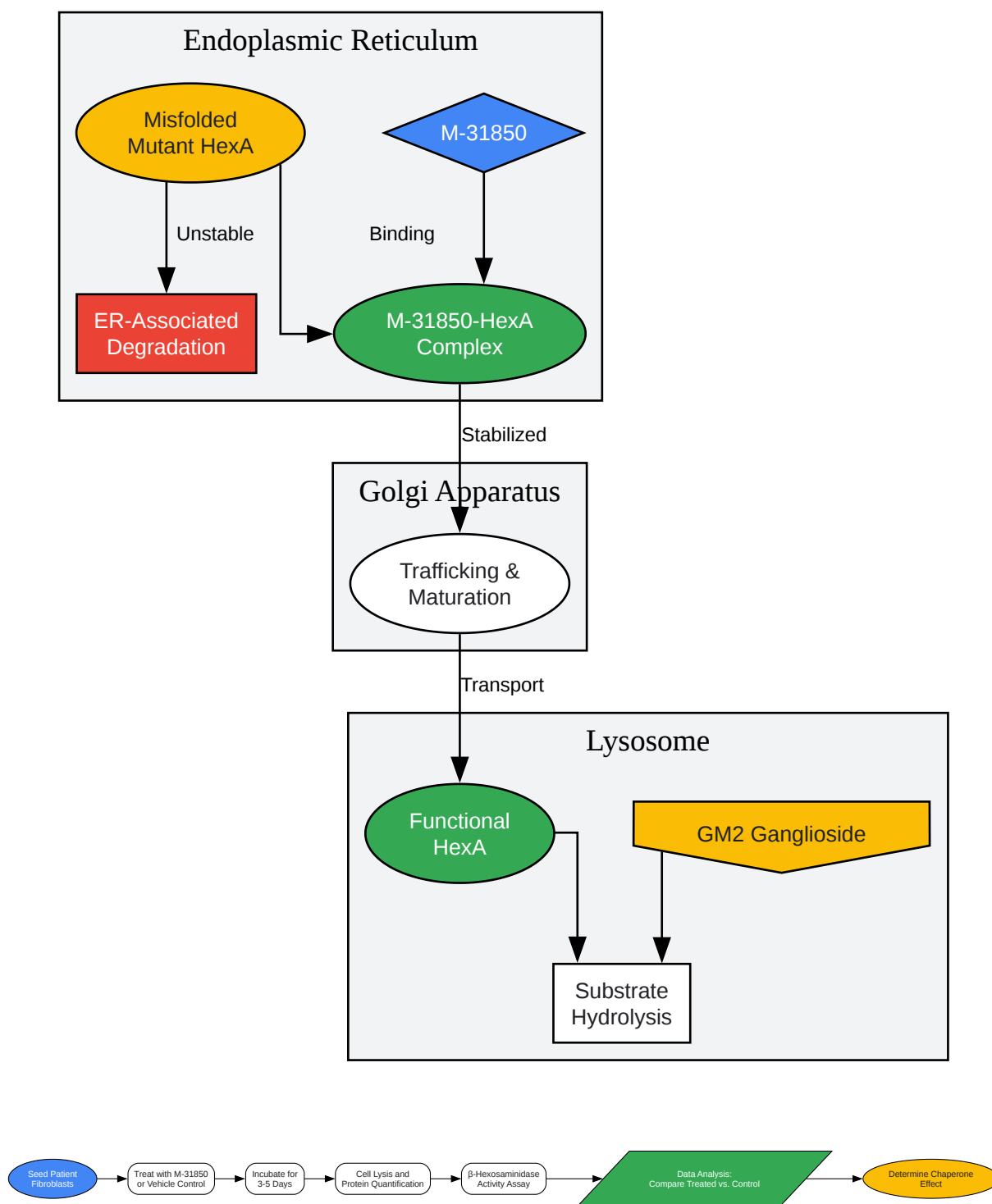
Procedure:

- Treat cells with **M-31850** as described in section 5.3.
- Wash the cells on coverslips three times with PBS.
- Fix the cells with 4% PFA for 15 minutes at room temperature.
- Wash three times with PBS.
- Permeabilize the cells with Permeabilization Buffer for 10 minutes.
- Wash three times with PBS.
- Block non-specific binding with Blocking Buffer for 1 hour at room temperature.
- Incubate with the primary antibody (diluted in Blocking Buffer) overnight at 4°C.
- Wash three times with PBS.
- Incubate with the fluorescently-labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.

- Wash three times with PBS.
- Counterstain the nuclei with DAPI for 5 minutes.
- Wash twice with PBS.
- Mount the coverslips onto microscope slides using mounting medium.
- Visualize the cells using a fluorescence microscope.

Diagrams

Mechanism of Action of M-31850 as a Pharmacological Chaperone



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